

Discovery and synthesis of Darovasertib

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A Technical Guide to the Discovery and Synthesis of Darovasertib

For Research, Scientific, and Drug Development Professionals

Abstract

Darovasertib (NVP-LXS196) is a first-in-class, orally bioavailable small molecule inhibitor of Protein Kinase C (PKC) being investigated for the treatment of metastatic uveal melanoma (MUM) and other cancers driven by GNAQ/GNA11 mutations.[1] Approximately 90% of uveal melanoma cases feature constitutively active mutant forms of GNAQ or GNA11, leading to the activation of the PKC signaling pathway, which is crucial for tumor cell proliferation and survival.[1] **Darovasertib** is a potent, pan-PKC inhibitor that targets both classical (α, β) and novel $(\delta, \varepsilon, \eta, \theta)$ PKC isoforms.[2] Originally discovered by Novartis, it is now under development by IDEAYA Biosciences.[3] This guide provides an in-depth overview of the discovery, mechanism of action, chemical synthesis, and preclinical data of **Darovasertib**, along with relevant experimental protocols.

Discovery and Rationale

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults.[4] Despite successful local treatment, about half of the patients develop metastatic disease, for which there are limited effective therapies.[5] Genetic analyses revealed that activating mutations in the Gq alpha subunits, GNAQ and GNA11, are early and critical events in UM pathogenesis.[4] These mutations lead to the constitutive activation of downstream signaling pathways, with the Protein Kinase C (PKC) pathway being a key effector.[4][6]



This understanding provided a strong rationale for targeting PKC as a therapeutic strategy. While earlier PKC inhibitors like sotrastaurin and enzastaurin were explored, **Darovasertib** was developed to be a more potent and selective pan-PKC inhibitor with a better safety profile.[2][7] The discovery process involved the optimization of a lead series to enhance kinase selectivity and improve pharmacokinetic properties, resulting in a compound that is well-tolerated and rapidly absorbed in preclinical models.[4][8]

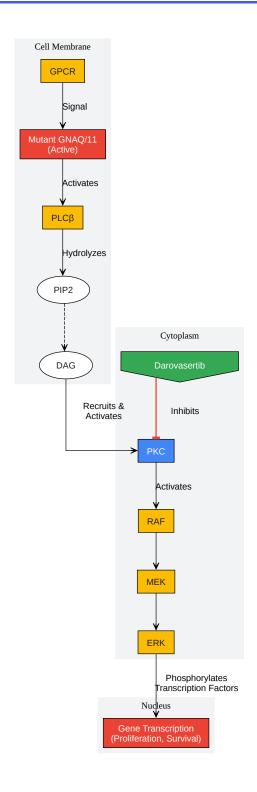
Mechanism of Action

Darovasertib functions as an ATP-competitive inhibitor of Protein Kinase C. In uveal melanoma, mutant GNAQ or GNA11 proteins constitutively activate Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG is a critical second messenger that recruits and activates PKC isoforms at the cell membrane. Activated PKC then phosphorylates a multitude of downstream substrates, leading to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway (via RAF-MEK-ERK signaling), which ultimately drives cell proliferation and survival.[9]

By inhibiting PKC, **Darovasertib** blocks this signaling cascade, leading to the suppression of downstream signals like ERK phosphorylation, induction of cell cycle arrest, and apoptosis in GNAQ/GNA11-mutant tumor cells.[10]

Signaling Pathway Diagram





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Caption: GNAQ/11-PKC-MAPK signaling pathway inhibited by Darovasertib.

Chemical Synthesis



Darovasertib, with the IUPAC name 3-amino-N-[3-(4-amino-4-methylpiperidin-1-yl)pyridin-2-yl]-6-[3-(trifluoromethyl)pyridin-2-yl]pyrazine-2-carboxamide, is synthesized through a multi-step process. A representative synthetic scheme is outlined below, based on procedures described in the medicinal chemistry literature.

Synthetic Workflow Diagram



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Caption: Generalized workflow for the synthesis of **Darovasertib**.

- Step 1: Suzuki Coupling: The synthesis typically begins with a Suzuki coupling reaction to form the core bi-aryl structure. This involves reacting a halogenated pyrazine derivative with a pyridine boronic acid derivative in the presence of a palladium catalyst.
- Step 2: Amide Bond Formation: The carboxylic acid on the pyrazine core is then coupled with the primary amine of the piperidine-pyridine side chain. This is a standard amide coupling reaction, often using reagents like HATU or EDC/HOBt.
- Step 3: Final Modifications: The final step often involves the reduction of a nitro group on the pyridine ring to an amine and/or the removal of protecting groups (like a Boc group from the piperidine amine) under acidic conditions to yield the final **Darovasertib** molecule.

Note: This represents a generalized scheme. For detailed reactants, conditions, and purification methods, referral to the primary literature, such as the Journal of Medicinal Chemistry, is recommended.

Preclinical Data

Darovasertib has demonstrated potent and selective inhibition of PKC isoforms and significant anti-tumor activity in preclinical models of uveal melanoma.

Table 1: In Vitro Kinase Inhibition



Kinase Isoform	IC ₅₀ (nM)
ΡΚCα	1.9 - 25.2
ΡΚCβ1	66
ΡΚCβ2	58
PKCy	109
ΡΚCδ	6.9
ΡΚCε	2.9
ΡΚCη	13.3
РКСθ	0.4 - 3.0
GSK3β	3100

(Data compiled from multiple sources.[10][11][12])

Table 2: In Vitro Cellular Activity

Cell Line	Mutation	Assay Type	Endpoint	Result
92.1	GNAQ	Cell Proliferation	IC50	170 nM
OMM1.5	GNAQ	Cell Viability	Inhibition	Active (1 nM - 1 μM)
OMM1.3	GNAQ	Cell Viability	Inhibition	Active (1 nM - 1 μM)
Mel202	GNAQ	Cell Viability	Inhibition	Active (1 nM - 1 μM)

(Data compiled from multiple sources.[10][13])

Table 3: In Vivo Efficacy in Xenograft Model



Model	Cell Line	Treatment	Dosing Schedule	Result
Mouse Xenograft	92.1 (GNAQ mutant)	Darovasertib	15-150 mg/kg, p.o.	Dose-dependent tumor growth inhibition and regression

(Data compiled from multiple sources.[10][11])

Key Experimental Protocols

The following are representative protocols for assays commonly used in the characterization of **Darovasertib**.

PKC Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for measuring the inhibition of PKC activity.

- Reagent Preparation:
 - Prepare a kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT).
 - Prepare a substrate solution containing a specific PKC peptide substrate (e.g., QKRPSQRSKYL) and a lipid activator (e.g., phosphatidylserine and diacylglycerol) sonicated on ice.
 - Prepare a solution of [y-32P]ATP in ATP/Mg²⁺ cocktail.
 - Prepare serial dilutions of Darovasertib in DMSO.
- Assay Procedure:
 - In a microcentrifuge tube on ice, add the kinase buffer, substrate cocktail, and the diluted
 Darovasertib or DMSO (vehicle control).
 - Add the purified PKC enzyme (e.g., 25-100 ng) to initiate a pre-incubation.



- Start the kinase reaction by adding the [y-32P]ATP solution.
- Incubate the reaction at 30°C for 10-20 minutes.
- Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

Quantification:

- Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [y-32P]ATP.
- Wash once with acetone and allow to dry.
- Measure the radioactivity incorporated into the substrate using a scintillation counter.
- Calculate the percentage of inhibition for each **Darovasertib** concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (CellTiter-Glo®)

This protocol is used to assess the effect of **Darovasertib** on the viability of uveal melanoma cell lines.

Cell Plating:

- Seed uveal melanoma cells (e.g., 92.1, OMM1.5) in a white, opaque-walled 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 μL of culture medium.
- Incubate the plate for 24 hours to allow cells to attach.

Compound Treatment:

- Prepare serial dilutions of **Darovasertib** in culture medium.
- Add the diluted compound to the appropriate wells. Include wells with vehicle (DMSO) as a negative control and wells with medium only for background measurement.



- Incubate the plate for the desired time period (e.g., 72 hours).
- Assay Procedure:
 - Equilibrate the plate to room temperature for approximately 30 minutes.
 - Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
 - Add 100 μL of CellTiter-Glo® Reagent to each well.
 - Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Analysis:
 - Measure the luminescence using a plate luminometer.
 - Subtract the background luminescence from all readings.
 - Normalize the data to the vehicle-treated cells (100% viability) and calculate the percentage of viability for each concentration of **Darovasertib**.
 - Determine the GI₅₀/IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for MAPK Pathway Modulation

This protocol is used to confirm that **Darovasertib** inhibits downstream signaling from PKC.

- Sample Preparation:
 - Plate uveal melanoma cells and allow them to attach.
 - Treat the cells with various concentrations of **Darovasertib** for a specified time (e.g., 2-4 hours).
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.



- Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer:
 - Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
 - Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody against phospho-ERK (Thr202/Tyr204) overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again with TBST.
- Detection and Analysis:
 - Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
 - Visualize the protein bands using a chemiluminescence imaging system.
 - To ensure equal protein loading, strip the membrane and re-probe with antibodies for total ERK and a loading control like β-actin.
 - Quantify the band intensities to determine the reduction in ERK phosphorylation relative to total ERK.

Conclusion



Darovasertib is a rationally designed, potent pan-PKC inhibitor that has shown significant promise in preclinical models of GNAQ/GNA11-mutant uveal melanoma. Its mechanism of action is well-defined, and its development addresses a clear unmet medical need. Ongoing clinical trials are evaluating its efficacy and safety, both as a monotherapy and in combination with other targeted agents like the cMET inhibitor crizotinib, with the potential to establish a new standard of care for patients with this aggressive disease.[14][15] The data and protocols presented in this guide offer a comprehensive technical foundation for professionals in the field of oncology drug development.

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